molecular formula C10H10N2O B1378332 (1-Aminoisoquinolin-6-yl)methanol CAS No. 1374656-02-6

(1-Aminoisoquinolin-6-yl)methanol

Cat. No. B1378332
M. Wt: 174.2 g/mol
InChI Key: ZGQORUBXVDCOFZ-UHFFFAOYSA-N
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Description

“(1-Aminoisoquinolin-6-yl)methanol” is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “(1-Aminoisoquinolin-6-yl)methanol” is 1S/C10H10N2O/c11-10-9-5-7 (6-13)1-2-8 (9)3-4-12-10/h1-5,13H,6H2, (H2,11,12) .


Physical And Chemical Properties Analysis

“(1-Aminoisoquinolin-6-yl)methanol” is a solid substance . The boiling point data is not available .

Scientific Research Applications

Synthesis and Chemical Applications

  • Enzymatic Resolution and Synthesis of Calycotomine Enantiomers : The compound has been utilized in the synthesis of calycotomine enantiomers through enzymatic resolution, demonstrating its potential in producing biologically active molecules with high enantioselectivity (Schönstein, Forró, & Fülöp, 2013).

  • Electrochemical Utilization in N-Heterocycles Synthesis : An electrocatalytic protocol employing methanol as a C1 source has shown the efficiency of such compounds in synthesizing N-heterocycles, highlighting its role in green chemistry applications (Liu, Xu, & Wei, 2021).

  • Oxidative Cyclization for Quinoline Synthesis : The compound has been part of a novel oxidative cyclization process for synthesizing quinolines, showcasing its utility in complex organic transformations (Kumar & Perumal, 2007).

  • Fluorescent Labeling and Analysis : Its derivatives have been explored as novel fluorophores for biomedical analysis, offering strong fluorescence across a wide pH range, indicating its application in sensitive detection methods (Hirano et al., 2004).

  • Lipid Dynamics in Biological Membranes : Research has delved into the effects of methanol on lipid dynamics, suggesting implications for the study of membrane proteins and lipid bilayer composition (Nguyen et al., 2019).

Potential Biomedical Research Applications

  • Antitubercular Activity : Novel quinoline derivatives, potentially synthesized using related compounds, have shown antitubercular activity, indicating the significance of such molecules in developing therapeutic agents (Thomas et al., 2011).

  • Cytotoxic Activity against Cancer Cell Lines : Certain quinoline derivatives have exhibited potent cytotoxicity against various human cancer cell lines, underscoring the utility of these compounds in cancer research (Rao et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315-H319 . The precautionary statements are P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

(1-aminoisoquinolin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQORUBXVDCOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminoisoquinolin-6-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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